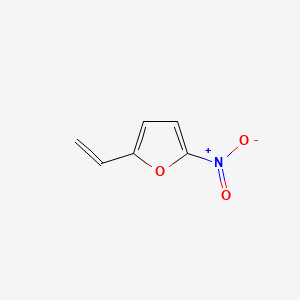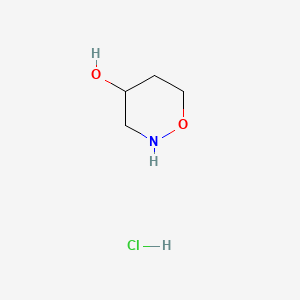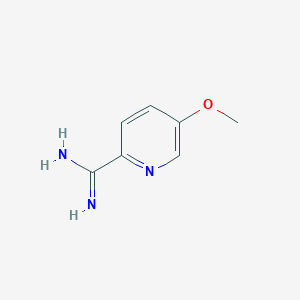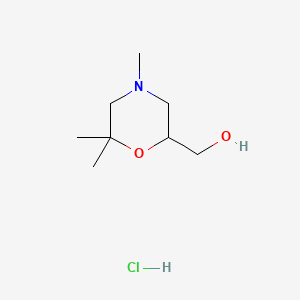
(4,4-Difluorocyclohexyl)methylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4,4-Difluorocyclohexyl)methyl]hydrazine is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to a methylhydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4,4-difluorocyclohexyl)methyl]hydrazine typically involves the reaction of 4,4-difluorocyclohexylmethanol with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and reaction time to optimize yield and purity .
Industrial Production Methods
While specific industrial production methods for [(4,4-difluorocyclohexyl)methyl]hydrazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, automated control systems for temperature and pressure, and purification techniques such as distillation or crystallization to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
[(4,4-Difluorocyclohexyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorocyclohexyl ketones, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
[(4,4-Difluorocyclohexyl)methyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4,4-difluorocyclohexyl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research focused on understanding and manipulating these pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,4-Difluorocyclohexyl)hydrazine dihydrochloride: Similar in structure but with different functional groups.
4,4-Difluorocyclohexanemethanol: Shares the difluorocyclohexyl group but lacks the hydrazine moiety.
Uniqueness
[(4,4-Difluorocyclohexyl)methyl]hydrazine is unique due to its combination of the difluorocyclohexyl group and the methylhydrazine moiety. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C7H14F2N2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(4,4-difluorocyclohexyl)methylhydrazine |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)3-1-6(2-4-7)5-11-10/h6,11H,1-5,10H2 |
InChI-Schlüssel |
FTYKONVBBXNZEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CNN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)









